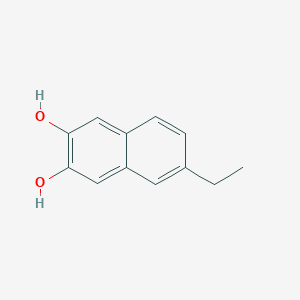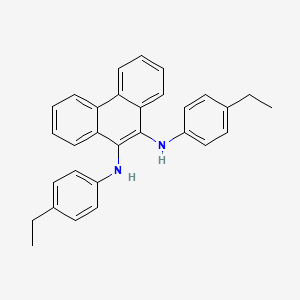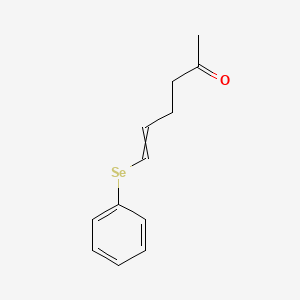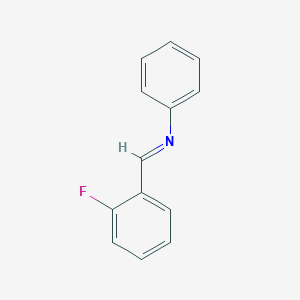![molecular formula C16H14O B14282752 1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene CAS No. 122134-95-6](/img/structure/B14282752.png)
1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene is an aromatic acetylene derivative This compound is characterized by the presence of a methoxy group and a methylphenyl group attached to a benzene ring through an ethynyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene can be synthesized through several methods. One common approach involves the reaction of 1-ethynyl-4-methoxy-2-methylbenzene with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts . This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods and conditions can vary depending on the desired application and production scale.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the ethynyl linkage or other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with different electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce halogen atoms to the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene involves its interaction with specific molecular targets and pathways. For instance, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions to yield the final product.
Vergleich Mit ähnlichen Verbindungen
- 4-Methoxyphenylacetylene
- 1-Ethynyl-4-methoxy-2-methylbenzene
- 4-Methoxy-2-methylphenylacetylene
Comparison: 1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene is unique due to its specific substitution pattern and the presence of both methoxy and methylphenyl groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
122134-95-6 |
|---|---|
Molekularformel |
C16H14O |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1-methoxy-2-[2-(4-methylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H14O/c1-13-7-9-14(10-8-13)11-12-15-5-3-4-6-16(15)17-2/h3-10H,1-2H3 |
InChI-Schlüssel |
KYRKZBFKNAAUBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)






![4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate](/img/structure/B14282724.png)

![1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B14282745.png)
![3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione](/img/structure/B14282749.png)
